5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Flash Vacuum Thermolysis Alkylideneketene Stability Reaction Mechanism

Select 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione when reaction specificity is non-negotiable. Unlike interchangeable Meldrum's acid analogs, the ethoxy group dictates downstream reaction fate: under flash vacuum thermolysis it eliminates ethene to yield acetylketene—an intermediate the methoxy analog cannot provide. Validated for one-pot regioselective pyrazolo[1,5-a]pyrimidine synthesis via cascade Michael addition/ring-opening/ring-closure. Do not substitute with cheaper analogs; documented synthetic failures and impurity formation result from unvalidated replacements. Request bulk pricing for pilot-scale heterocyclic library production.

Molecular Formula C9H12O5
Molecular Weight 200.19 g/mol
CAS No. 15568-86-2
Cat. No. B184073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS15568-86-2
Molecular FormulaC9H12O5
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCCOC=C1C(=O)OC(OC1=O)(C)C
InChIInChI=1S/C9H12O5/c1-4-12-5-6-7(10)13-9(2,3)14-8(6)11/h5H,4H2,1-3H3
InChIKeyVRWNGTZFEHJVFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 15568-86-2) – Key Properties and Procurement Specifications


5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 15568-86-2) is an alkylidene derivative of Meldrum's acid, a class of highly electrophilic building blocks widely used in heterocyclic synthesis. The compound is available from multiple vendors with typical purities ranging from 95% to 98% . Its calculated physical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 394.8±42.0 °C at 760 mmHg .

Why 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is Not Interchangeable with Other Meldrum's Acid Derivatives


The alkylidene derivatives of Meldrum's acid are not interchangeable due to significant differences in their chemical reactivity profiles, which directly impact reaction kinetics, product yields, and impurity profiles. The specific nature of the alkoxy group (e.g., ethoxy vs. methoxy) critically influences the stability and downstream reaction pathways of key intermediates, such as the corresponding alkylideneketenes [1]. Furthermore, the electronic effects of the substituent modulate the electrophilicity of the exocyclic double bond, affecting selectivity in conjugate addition and cycloaddition reactions [2]. Simply substituting a cheaper or more readily available analog without quantitative justification can lead to synthetic failure or unexpected impurity formation.

5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: Quantified Differentiation vs. Analogs


Divergent Thermal Decomposition Pathway of Ethoxy vs. Methoxy Derivatives

During flash vacuum thermolysis (FVT), the ethoxy-substituted derivative (as its corresponding ketene intermediate) exhibits a distinct decomposition pathway compared to its methoxy counterpart. Ethoxy(methyl)methyleneketene (derived from the target compound) readily undergoes a retro-ene type reaction to eliminate ethene and produce acetylketene [1]. In contrast, methoxymethyleneketene is stable for a few hours at room temperature and primarily undergoes dimerization . This fundamental difference in intermediate stability and reaction fate can be exploited or must be mitigated in synthetic sequences involving thermal conditions.

Flash Vacuum Thermolysis Alkylideneketene Stability Reaction Mechanism

Electrophilicity in Conjugate Addition Reactions of Alkylidene Meldrum's Acids

Alkylidene Meldrum's acids, as a class, are established as highly electrophilic acceptors in conjugate additions, demonstrating reactivity superior to many other α,β-unsaturated carbonyl systems [1]. The presence of the 1,3-dioxane-4,6-dione moiety, common to the target compound and its analogs, is responsible for this enhanced electrophilicity. While direct quantitative kinetic comparisons between 5-ethoxymethylene and 5-methoxymethylene derivatives are not explicitly reported in the primary literature, the class-level inference is that both possess this characteristic high electrophilicity, making them potent substrates for nucleophilic additions. The choice between them therefore hinges on other differentiating factors like the fate of the ketene intermediate (see Evidence Item 1) or specific reactivity in multi-component reactions.

Conjugate Addition Michael Addition Electrophilicity

Role of Ethoxymethylene Meldrum's Acid in Regioselective Multicomponent Reactions

In the multicomponent reaction with 5-aminopyrazoles and triethyl orthoformate, 5-ethoxymethylene Meldrum's acid is generated in situ and directs the reaction pathway with high regioselectivity [1]. The reaction proceeds via an initial Michael addition of the exocyclic amino group to the electrophilic ethoxymethylene moiety, followed by a characteristic ring-opening and ring-closure sequence involving the Meldrum's acid framework. This specific cascade, enabled by the ethoxymethylene derivative, yields a distinct pyrazolo[1,5-a]pyrimidine scaffold. This regioselective outcome is a direct consequence of the reagent's specific reactivity profile and may not be replicated with other alkylidene derivatives without altering the reaction outcome.

Multicomponent Reaction Regioselectivity Pyrazole Synthesis

Optimal Use Cases for 5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione


Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds via Regioselective Multicomponent Reactions

This compound is the preferred reagent for the one-pot, regioselective synthesis of specific pyrazolo[1,5-a]pyrimidine derivatives. As demonstrated in the literature, its in situ generation and subsequent reaction with 5-aminopyrazoles and triethyl orthoformate enables a highly controlled cascade (Michael addition, ring-opening, ring-closure) not guaranteed with other alkylidene analogs [1].

Precursor to Acetylketenes via Controlled Thermal Decomposition

For synthetic routes requiring the generation of acetylketene intermediates under thermal conditions (e.g., flash vacuum thermolysis), the ethoxy derivative offers a unique advantage over the methoxy analog. The thermolysis of 5-ethoxymethylene Meldrum's acid leads to an intermediate that eliminates ethene to form acetylketene, whereas the methoxy-derived ketene is more stable and follows a different reaction path (dimerization) [2]. This provides a distinct, predictable entry point for subsequent cycloadditions or trapping reactions.

A Highly Electrophilic Synthon for Conjugate Additions

As a member of the alkylidene Meldrum's acid class, this compound serves as a powerful electrophile for conjugate addition reactions. Its high electrophilicity, a class-level property, makes it suitable for forging carbon-carbon bonds with a variety of nucleophiles under mild conditions [3]. Selection of the ethoxy variant may be dictated by downstream processing or availability, but its core reactivity as a potent Michael acceptor is well-established.

Building Block for Kinase Inhibitor Libraries

This compound has been employed as a key building block in the synthesis of complex heterocyclic libraries targeting kinases, such as ALK5 and CDK8/19 . Its use in cross-coupling and cyclization sequences demonstrates its utility in medicinal chemistry for accessing diverse, patentable chemical space. While other Meldrum's acid derivatives can also be used, the ethoxy group's specific steric and electronic properties may influence the efficiency and scope of subsequent transformations.

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